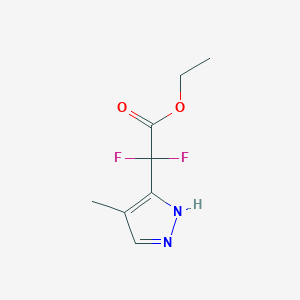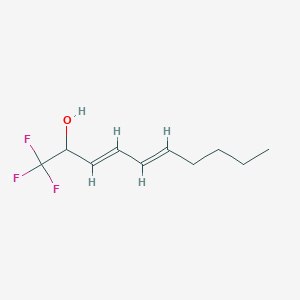
3-iodo-6-(2-(methylcarbamoyl)phenylthio)-1H-1-Boc-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER is a complex organic compound with potential applications in various fields of scientific research. This compound features an indazole core, which is a bicyclic structure containing a benzene ring fused to a pyrazole ring. The presence of iodine, methylamino, and carboxylic acid ester groups adds to its chemical diversity and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
科学的研究の応用
3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in various organic transformations.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
作用機序
The mechanism of action of 3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions. The molecular targets and pathways involved can vary, but they often include key proteins or enzymes that play a role in cellular processes.
類似化合物との比較
Similar Compounds
6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER: Similar structure but lacks the iodine atom.
3-IODO-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER: Similar structure but lacks the methylamino and phenylthio groups.
Uniqueness
The presence of the iodine atom and the combination of functional groups in 3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER makes it unique compared to similar compounds
特性
分子式 |
C20H20IN3O3S |
|---|---|
分子量 |
509.4 g/mol |
IUPAC名 |
tert-butyl 3-iodo-6-[2-(methylcarbamoyl)phenyl]sulfanylindazole-1-carboxylate |
InChI |
InChI=1S/C20H20IN3O3S/c1-20(2,3)27-19(26)24-15-11-12(9-10-13(15)17(21)23-24)28-16-8-6-5-7-14(16)18(25)22-4/h5-11H,1-4H3,(H,22,25) |
InChIキー |
RUTPYTWJJYTMMT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)SC3=CC=CC=C3C(=O)NC)C(=N1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)


![2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid](/img/structure/B14130779.png)



![2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14130796.png)
![2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane](/img/structure/B14130806.png)
![1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14130817.png)



